molecular formula C14H9ClF3NO3 B167917 1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene CAS No. 1799-97-9

1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene

Cat. No. B167917
CAS RN: 1799-97-9
M. Wt: 331.67 g/mol
InChI Key: SXUKZUVAUOUEAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds with similar structures, such as 1-chloro-4-trifluoromethylbenzene and phenylboronic acid , are used in various fields, including organic synthesis. They are typically clear, colorless liquids or white powders .


Molecular Structure Analysis

The molecular structure of similar compounds often involves planar compounds with idealized molecular symmetry . The specific structure of “1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve mild Lewis acids . The specific reactions that “1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene” undergoes would depend on its specific structure and the conditions it’s exposed to.


Physical And Chemical Properties Analysis

Similar compounds often have properties such as a clear, colorless appearance, an aromatic odor, and specific boiling and melting points . The specific physical and chemical properties of “1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene” would need to be determined experimentally.

Scientific Research Applications

Synthesis and Characterization of Novel Materials

Polymer Synthesis

The synthesis and characterization of novel fluorine-containing polyetherimide materials have been demonstrated using derivatives of the mentioned compound. For instance, the reaction of hydroquinone and 2-chloro-5-nitrobenzene trifluoride led to the synthesis of a compound which was further reacted to produce fluorine-containing polyetherimide. These materials were characterized using Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC), highlighting their potential in the creation of novel polymers with unique properties (Yu Xin-hai, 2010).

Crystal Structure Analysis

Studies have also focused on the crystal structures of trifluoromethyl-substituted compounds, showcasing their molecular configurations and interactions. Such analyses provide insights into the molecular arrangements that could influence the physical and chemical properties of materials developed from these compounds (Bin Li et al., 2005).

Environmental and Chemical Reactivity Studies

Photochemical Reactivity

Research into the photochemical behavior of related compounds on different soils has been conducted to understand their environmental impact and degradation pathways. This includes studying the kinetics of retention and photochemical reactions in soils with varying organic matter content, providing valuable data on the environmental behavior of these chemicals (L. Scrano et al., 2004).

Advanced Chemical Synthesis Techniques

Microwave-Assisted Synthesis

The development of a library of 1,2-dialkyl-5-trifluoromethylbenzimidazoles through a three-step synthesis starting from a chloro-nitro-trifluoromethylbenzene derivative has been reported. This showcases an efficient method for producing compounds with significant structural features for potential applications, utilizing microwave-assisted reactions for enhanced efficiency (Diana Vargas-Oviedo et al., 2017).

Safety And Hazards

The safety and hazards associated with similar compounds often involve risks such as skin irritation, serious eye damage, and inhalation hazards . The specific safety and hazards associated with “1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene” would need to be determined through safety data sheets and other safety assessments.

Future Directions

The future directions for research on “1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene” could involve further studies on its synthesis, properties, and potential applications. Similar compounds have been studied for their potential as analgesics , suggesting that “1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene” could also have potential therapeutic applications.

properties

IUPAC Name

1-(4-chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO3/c1-8-6-10(3-4-11(8)15)22-13-5-2-9(14(16,17)18)7-12(13)19(20)21/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUKZUVAUOUEAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40288986
Record name 1-(4-chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene

CAS RN

1799-97-9
Record name 1799-97-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58419
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1799-97-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.